![molecular formula C18H12ClNO4S2 B4819468 4-{(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4819468.png)
4-{(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid
概要
説明
4-{(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid is a complex organic compound that features a thiazolidine ring, a benzoic acid moiety, and a chlorinated methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved through the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid.
Introduction of the Chlorinated Methoxyphenyl Group: This step involves the reaction of 3-chloro-4-methoxyphenyl isocyanate with the thiazolidine intermediate.
Formation of the Benzoic Acid Moiety: The final step involves the coupling of the thiazolidine derivative with benzoic acid under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and recyclable catalysts.
化学反応の分析
Types of Reactions
4-{(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
科学的研究の応用
4-{(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s thiazolidine ring is a common motif in drug design, potentially offering antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Materials Science: The compound’s unique structure may be useful in the design of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-{(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The specific pathways affected depend on the biological context, but could include signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
- 3-chloro-4-methoxyphenyl isocyanate
- 3-chloro-4-methylbenzoic acid
- 4-methoxyphenylboronic acid
- 3-methoxy-4-methylbenzoic acid
Uniqueness
4-{(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid is unique due to its combination of a thiazolidine ring, a chlorinated methoxyphenyl group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
特性
IUPAC Name |
4-[(Z)-[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO4S2/c1-24-14-7-6-12(9-13(14)19)20-16(21)15(26-18(20)25)8-10-2-4-11(5-3-10)17(22)23/h2-9H,1H3,(H,22,23)/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJNRYLVPAZGMM-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B4819386.png)
![{1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4819389.png)
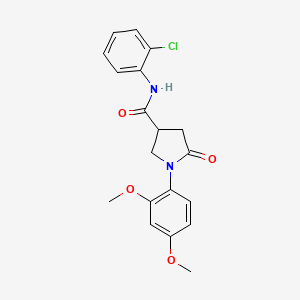
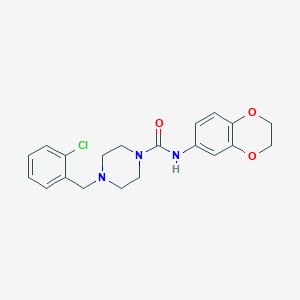
![[2-chloro-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methoxybenzoate](/img/structure/B4819416.png)
![2-[1-(2-{[4-(4-BUTYLPHENYL)-1,3-THIAZOL-2-YL]AMINO}-2-OXOETHYL)CYCLOPENTYL]ACETIC ACID](/img/structure/B4819417.png)
![(4-Ethylpiperazin-1-yl)[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B4819429.png)
![3-[(2-Methylpiperidin-1-yl)carbonyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4819440.png)
![2-({[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}amino)-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4819445.png)
![3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4819451.png)
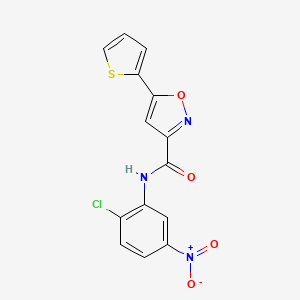
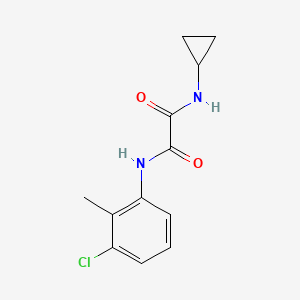
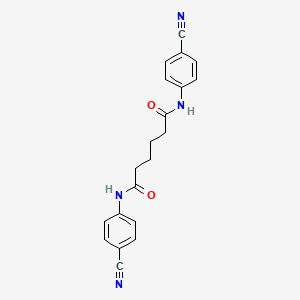
![1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B4819495.png)
